
2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid is a compound that combines two distinct chemical entities: 2-(Hydrazinylmethylideneamino)acetic acid and pyridine-3-carboxylic acid The former is a derivative of hydrazine, while the latter is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethylideneamino)acetic acid typically involves the reaction of hydrazine derivatives with glyoxylic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of pyridine-3-carboxylic acid often involves the catalytic oxidation of 3-methylpyridine using air or oxygen in the presence of a catalyst such as vanadium pentoxide. This method is efficient and widely used in the chemical industry .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydrazinylmethylideneamino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydrazine moiety into a more oxidized form.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can lead to the formation of azides or other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Hydrazinylmethylideneamino)acetic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine-3-carboxylic acid part of the molecule can interact with various receptors or enzymes, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Another derivative of pyridine with similar chemical properties.
Isonicotinic acid (4-pyridinecarboxylic acid): A structural isomer of pyridine-3-carboxylic acid with different biological activities.
Uniqueness
2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid is unique due to the presence of both hydrazine and pyridine carboxylic acid moieties in a single molecule.
Eigenschaften
CAS-Nummer |
923060-77-9 |
|---|---|
Molekularformel |
C9H12N4O4 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
2-(hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.C3H7N3O2/c8-6(9)5-2-1-3-7-4-5;4-6-2-5-1-3(7)8/h1-4H,(H,8,9);2H,1,4H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
XVDOHWMUZYAMDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)O.C(C(=O)O)N=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




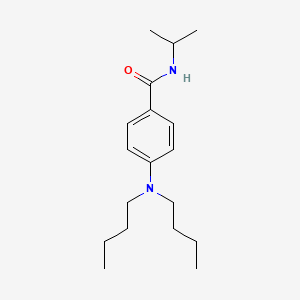
![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
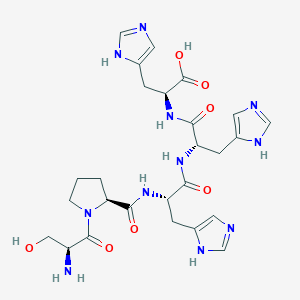
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
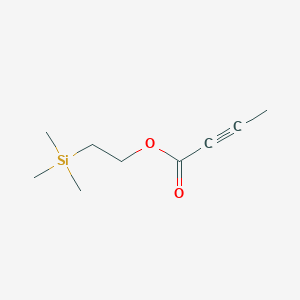
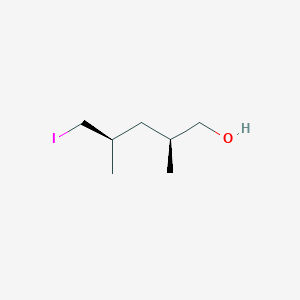
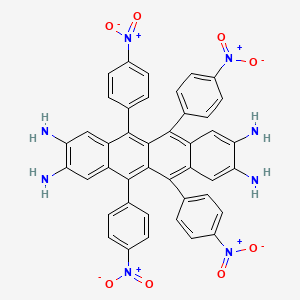
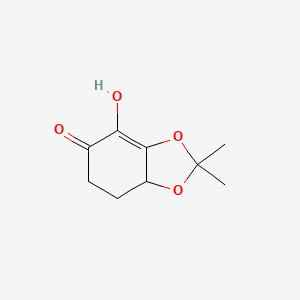
![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)
![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)
![1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione](/img/structure/B14192674.png)
